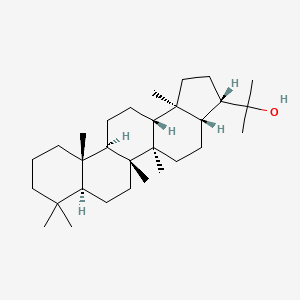

Diplopterol

Beschreibung

Eigenschaften

IUPAC Name |

2-[(3S,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O/c1-25(2)15-9-16-28(6)22(25)14-19-30(8)24(28)11-10-23-27(5)17-12-20(26(3,4)31)21(27)13-18-29(23,30)7/h20-24,31H,9-19H2,1-8H3/t20-,21-,22-,23+,24+,27-,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJBOAVCVAVRGR-UDCAXGDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169206 | |

| Record name | Diplopterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1721-59-1 | |

| Record name | Diplopterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1721-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diplopterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001721591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diplopterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Function of Diplopterol in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diplopterol, a pentacyclic triterpenoid (B12794562) of the hopanoid family, is a crucial lipid component in the cell membranes of numerous bacteria. Functioning as a prokaryotic surrogate for eukaryotic sterols, this compound plays a vital role in modulating membrane fluidity, permeability, and integrity. This technical guide provides an in-depth analysis of the biological functions of this compound in bacteria, supported by quantitative data, detailed experimental protocols, and visual representations of associated biochemical pathways and experimental workflows. Understanding the multifaceted roles of this compound offers valuable insights into bacterial physiology and presents potential targets for novel antimicrobial strategies.

Core Biological Functions of this compound in Bacterial Membranes

This compound is synthesized from the precursor squalene (B77637) and is particularly prevalent in the membranes of various bacterial species, including Rhodopseudomonas palustris and Methylobacterium extorquens.[1] Its primary biological functions are centered around the modulation of the physical properties of bacterial membranes, contributing to cellular resilience and adaptation to environmental stressors.

Regulation of Membrane Fluidity and Order

Similar to cholesterol in eukaryotic membranes, this compound intercalates into the lipid bilayer, where it influences the packing and motion of phospholipid acyl chains.[1] This interaction leads to an increase in membrane rigidity and a decrease in membrane fluidity. This compound, in conjunction with other lipids like lipid A in the outer membrane of Gram-negative bacteria, promotes the formation of a more ordered membrane phase.[2] This ordering effect is crucial for maintaining the structural integrity of the membrane, especially under conditions of stress such as extreme temperatures or pH.[1]

Reduction of Membrane Permeability

By increasing the packing density of membrane lipids, this compound effectively reduces the permeability of the bacterial membrane to various substances, including protons, ions, and certain antimicrobial agents. This function is critical for bacterial survival in harsh environments, such as acidic conditions, by preventing the unregulated influx of protons that could disrupt the internal pH homeostasis.[2] Studies on hopanoid-deficient mutants have demonstrated increased membrane permeability, leading to heightened sensitivity to bile salts and certain antibiotics.

Contribution to Antimicrobial Resistance

The ability of this compound to decrease membrane permeability is directly linked to its role in intrinsic antibiotic resistance. By limiting the entry of antimicrobial compounds, this compound can enhance the resistance of bacteria to certain classes of antibiotics. For instance, hopanoid-deficient mutants of Burkholderia multivorans exhibit significantly increased susceptibility to polymyxins.

Modulation of Membrane Protein Function

The lipid environment of the cell membrane can influence the function of embedded proteins. By altering membrane fluidity and organization, this compound can modulate the activity of membrane-associated proteins, such as transporters and signaling receptors. Research suggests that the absence of hopanoids can impair the function of multidrug efflux pumps, further contributing to increased antibiotic sensitivity.

Quantitative Data on the Effects of this compound

The following tables summarize key quantitative findings from studies on the impact of this compound and other hopanoids on bacterial membrane properties and antibiotic resistance.

Table 1: Effect of Hopanoid Deficiency on Antibiotic Susceptibility of Burkholderia multivorans

| Antibiotic | Strain | MIC (µg/mL) | Fold Change in Susceptibility |

| Polymyxin B | Wild-Type | 128 | - |

| Polymyxin B | shc mutant (hopanoid-deficient) | 16 | 8-fold increase |

| Colistin | Wild-Type | 64 | - |

| Colistin | shc mutant (hopanoid-deficient) | 4 | 16-fold increase |

Data extracted from a study on B. multivorans, where 'shc' represents the squalene-hopene cyclase gene, the deletion of which abolishes hopanoid production.

Table 2: Influence of this compound on the Biophysical Properties of Model Membranes

| Parameter | Membrane Composition | Value |

| Generalized Polarization (GP) | Kdo-lipid A | ~0.25 |

| Generalized Polarization (GP) | Kdo-lipid A + this compound (30 mol%) | ~0.45 |

| Compressibility Modulus (Cs-1) | DOPC | 55 mN/m |

| Compressibility Modulus (Cs-1) | DOPC + this compound (30 mol%) | 105 mN/m |

Data from studies on model membranes (liposomes) demonstrating the ordering and condensing effect of this compound. GP is a measure of membrane order, with higher values indicating a more ordered state. Cs-1 is a measure of membrane stiffness.

Experimental Protocols

Extraction and Analysis of this compound from Bacterial Cultures

This protocol describes the general steps for extracting and identifying this compound from bacterial cells.

Materials:

-

Bacterial cell pellet

-

Acetic anhydride (B1165640)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Lipid Extraction: Resuspend the bacterial cell pellet in a mixture of chloroform and methanol (typically 2:1 v/v).

-

Phase Separation: Add water to the mixture to induce phase separation. The lipids, including this compound, will partition into the lower chloroform phase.

-

Drying: Carefully collect the chloroform layer and evaporate the solvent under a stream of nitrogen gas.

-

Derivatization (Acetylation): To improve volatility for GC-MS analysis, acetylate the hydroxyl group of this compound. Resuspend the dried lipid extract in a mixture of pyridine and acetic anhydride (1:1 v/v) and heat at 60°C for 30 minutes.

-

GC-MS Analysis: Dry the derivatized sample and resuspend in a suitable solvent (e.g., hexane). Inject the sample into the GC-MS. This compound acetate (B1210297) will be identified based on its retention time and mass spectrum, which typically shows a characteristic fragment ion at m/z 191.

Measurement of Bacterial Membrane Permeability using NPN Uptake Assay

The 1-N-phenylnaphthylamine (NPN) uptake assay is a common method to assess the permeability of the bacterial outer membrane.

Materials:

-

Bacterial cell suspension (e.g., wild-type and hopanoid-deficient mutant)

-

HEPES buffer (5 mM, pH 7.2)

-

1-N-phenylnaphthylamine (NPN) solution (e.g., 10 µM)

-

Fluorometer

Procedure:

-

Cell Preparation: Grow bacterial cultures to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with HEPES buffer. Resuspend the cells in HEPES buffer to a specific optical density (e.g., OD600 of 0.5).

-

NPN Addition: Add NPN to the cell suspension to a final concentration of 10 µM.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.

-

Data Analysis: An increase in fluorescence intensity indicates the uptake of NPN into the hydrophobic environment of the cell membrane. A steeper initial slope of fluorescence increase in a mutant strain compared to the wild-type suggests a higher membrane permeability.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antibiotic is the lowest concentration that prevents visible growth of a bacterium.

Materials:

-

Bacterial strains (e.g., wild-type and hopanoid-deficient mutant)

-

Mueller-Hinton broth

-

Antibiotic stock solutions

-

96-well microtiter plates

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it in Mueller-Hinton broth.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the antibiotic in Mueller-Hinton broth.

-

Inoculation: Add the prepared bacterial inoculum to each well.

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the antibiotic in which no visible bacterial growth is observed. A lower MIC value for a mutant strain compared to the wild-type indicates increased susceptibility.

Visualizations

Biosynthesis of this compound from Squalene

The following diagram illustrates the enzymatic conversion of squalene to this compound.

Caption: Biosynthesis pathway of this compound from farnesyl diphosphate.

Experimental Workflow for Assessing this compound Function

This diagram outlines the logical flow of experiments to investigate the biological role of this compound.

Caption: Workflow for investigating the function of this compound in bacteria.

Conclusion and Future Directions

This compound is a key structural component of many bacterial membranes, where it performs functions analogous to those of sterols in eukaryotes. Its role in modulating membrane fluidity, permeability, and resistance to environmental stresses underscores its importance for bacterial survival and pathogenesis. The elucidation of the biosynthetic pathway of this compound and the characterization of its functional roles have opened new avenues for the development of novel antimicrobial agents that target hopanoid biosynthesis or the integrity of hopanoid-containing membranes. Further research is warranted to explore the full spectrum of this compound's interactions with other membrane components and its influence on various cellular processes. A deeper understanding of these mechanisms will be instrumental in designing effective strategies to combat antibiotic-resistant bacteria.

References

Diplopterol: A Prokaryotic Surrogate for Sterols in Membrane Architecture and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular membranes, the maintenance of structural integrity and fluidity is paramount for survival. While eukaryotes have long been known to rely on sterols, such as cholesterol, to modulate their membrane properties, many prokaryotes utilize a different class of molecules to achieve a similar end: hopanoids. Among these, diplopterol (also known as hopan-22-ol) stands out as a key player, functioning as a sterol surrogate in bacterial membranes. This technical guide provides a comprehensive overview of the role of this compound, its biosynthesis, its impact on membrane biophysics, and detailed experimental protocols for its study. This information is critical for researchers in microbiology, biochemistry, and drug development, as understanding the unique features of prokaryotic membranes can pave the way for novel therapeutic strategies.

This compound: Structure and Biosynthesis

This compound is a pentacyclic triterpenoid (B12794562) belonging to the hopanoid family. Its rigid, planar structure is analogous to the fused ring system of sterols, enabling it to intercalate into lipid bilayers.

The biosynthesis of this compound is an oxygen-independent process, a key distinction from sterol synthesis, which requires molecular oxygen. This has led to the hypothesis that hopanoids may have been the ancestral molecules for membrane rigidification before the Great Oxidation Event. The central enzyme in this pathway is squalene-hopene cyclase (SHC).

The biosynthesis of this compound begins with the cyclization of the linear triterpenoid squalene (B77637). This complex reaction is catalyzed by the enzyme squalene-hopene cyclase (SHC), which facilitates the formation of the pentacyclic hopene skeleton.[1][2] In a subsequent step, the addition of a hydroxyl group at the C-22 position, derived from water, yields this compound.[2]

Quantitative Comparison of this compound and Sterols on Membrane Properties

This compound modulates a range of biophysical properties of prokaryotic membranes, including ordering, fluidity, permeability, and compressibility. Its effects are often compared to those of well-studied eukaryotic and fungal sterols. The following tables summarize the available quantitative data, providing a direct comparison.

Table 1: Effect on Membrane Condensation and Ordering

| Compound | Lipid System | Condensing Effect (%)a | Membrane Order (GP)b | Reference(s) |

| This compound | Sphingomyelin (SM) | ~20 | 0.48 | [3] |

| Kdo-Lipid A (pH 7.4) | Present | ~0.35 | [3] | |

| POPC:DPPC (1:1) | - | - | ||

| Cholesterol | Sphingomyelin (SM) | ~25 | 0.52 | [3] |

| Kdo-Lipid A (pH 7.4) | Present | ~0.40 | [3] | |

| DPPC | - | - | [2] | |

| Ergosterol | DPPC | - | - | [2] |

| Stigmasterol | DPPC | - | - |

a Condensing effect is typically calculated from the reduction in the mean molecular area in monolayer experiments. b Generalized Polarization (GP) of Laurdan or C-laurdan fluorescence is a measure of membrane lipid order. Higher GP values indicate a more ordered, less fluid membrane. '-' indicates data not available in a comparable format from the searched sources.

Table 2: Effect on Membrane Permeability and Compressibility

| Compound | Lipid System | Permeability Coefficient (cm/s)c | Compressibility Modulus (mN/m)d | Reference(s) |

| This compound | Phospholipid Bilayers | Decreased | - | [4] |

| Cholesterol | POPC (Water) | 12.0 (±1.4) x 10-3 | 1100 (at 18 mol%) | [1][2] |

| DPPC | - | 1280 (at 40 mol%) | [2] | |

| Ergosterol | POPC (Water) | Decreased | 750 (at 18 mol%) | [1][2] |

| DPPC | - | 1160 (at 40 mol%) | [2] |

c Permeability coefficient for water across the lipid bilayer. d The area compressibility modulus (Ka) reflects the membrane's resistance to compression. Higher values indicate a more rigid membrane. '-' indicates data not available in a comparable format from the searched sources.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound in membranes.

Langmuir Monolayer Compression Isotherms

This technique is used to study the interactions between lipids and molecules like this compound at an air-water interface, providing insights into their packing and condensation effects.

Protocol:

-

Preparation of Lipid Solutions: Prepare chloroform (B151607) solutions of the desired lipid (e.g., sphingomyelin, DPPC) and this compound at a concentration of 1 mg/mL.

-

Subphase Preparation: Fill a Langmuir trough with an appropriate aqueous subphase (e.g., ultrapure water or a buffer solution).

-

Monolayer Formation: Using a microsyringe, carefully spread a known volume of the lipid or lipid/diplopterol mixture onto the subphase surface. Allow the solvent to evaporate for at least 15 minutes.

-

Isotherm Measurement: Compress the monolayer at a constant rate (e.g., 10 cm²/min) using the movable barriers of the Langmuir trough. Simultaneously, measure the surface pressure (π) as a function of the mean molecular area (A).

-

Data Analysis: Plot the surface pressure versus the mean molecular area to obtain the compression isotherm. The condensing effect of this compound can be calculated by comparing the experimental mean molecular area of the mixture to the theoretical ideal mixing value.

C-laurdan Fluorescence Spectroscopy for Membrane Order

C-laurdan is a fluorescent probe that is sensitive to the polarity of its environment. Its emission spectrum shifts in response to the degree of water penetration into the lipid bilayer, which is related to lipid packing and membrane order.

Protocol:

-

Liposome Preparation: Prepare large unilamellar vesicles (LUVs) or giant unilamellar vesicles (GUVs) of the desired lipid composition (e.g., with and without this compound). Incorporate C-laurdan into the lipid mixture at a molar ratio of 1:500 (probe:lipid).

-

Fluorescence Measurement: Excite the C-laurdan-labeled liposomes at 385 nm and record the emission spectrum from 400 to 550 nm using a spectrofluorometer.

-

GP Calculation: Calculate the Generalized Polarization (GP) value using the following formula: GP = (I440 - I490) / (I440 + I490) where I440 and I490 are the fluorescence intensities at the emission maxima of 440 nm (ordered phase) and 490 nm (disordered phase), respectively.

-

Interpretation: Higher GP values indicate a more ordered and less hydrated membrane environment.

Squalene-Hopene Cyclase (SHC) Activity Assay

This assay measures the enzymatic activity of SHC by quantifying the conversion of squalene to hopene and this compound.

Protocol:

-

Enzyme Preparation: Purify SHC from a bacterial source or use a commercially available enzyme.

-

Reaction Mixture: Prepare a reaction mixture containing the purified SHC, squalene (solubilized with a detergent like Triton X-100), and a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 60°C for SHC from Alicyclobacillus acidocaldarius).

-

Extraction: Stop the reaction and extract the lipids using an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

Analysis: Analyze the extracted lipids by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the products, hopene and this compound.

Visualization of Key Processes

Experimental Workflow for Characterizing this compound's Membrane Effects

The following diagram illustrates a typical experimental workflow for investigating the impact of this compound on membrane properties.

Conclusion

This compound plays a crucial role in prokaryotic membranes, acting as a functional surrogate for sterols. Its ability to order and condense lipid bilayers, thereby reducing permeability and increasing mechanical stability, highlights a convergent evolutionary strategy for maintaining membrane integrity across different domains of life. The oxygen-independent biosynthesis of this compound further suggests its ancient origins. For researchers in drug development, the unique biosynthetic pathway and the distinct interactions of hopanoids with other membrane components present potential targets for novel antimicrobial agents. A deeper understanding of the biophysical and biochemical properties of hopanoid-containing membranes will undoubtedly continue to fuel discoveries in microbiology and biotechnology.

References

- 1. researchgate.net [researchgate.net]

- 2. Elasticity and Phase Behavior of DPPC Membrane Modulated by Cholesterol, Ergosterol, and Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Occurrence of an Unusual Hopanoid-containing Lipid A Among Lipopolysaccharides from Bradyrhizobium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Modulatory Role of Diplopterol on Membrane Fluidity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diplopterol, a pentacyclic triterpenoid (B12794562) hopanoid found in various bacteria, plays a crucial role in modulating the biophysical properties of cell membranes. Functioning as a bacterial surrogate for eukaryotic sterols like cholesterol, this compound enhances membrane rigidity and promotes the formation of a liquid-ordered (Lo) phase. This technical guide provides an in-depth analysis of the mechanisms by which this compound influences membrane fluidity, offering a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in membrane biophysics, microbiology, and drug development seeking to understand and investigate the function of hopanoids in biological systems.

Introduction

The cell membrane is a dynamic interface that must maintain a delicate balance between structural integrity and fluidity to support essential cellular processes. In eukaryotes, sterols such as cholesterol are key regulators of membrane fluidity.[1][2] Many bacteria, which typically lack sterols, synthesize a class of structurally similar molecules called hopanoids.[2][3] this compound is one of the most common and simplest hopanoids, and extensive research has demonstrated its functional convergence with cholesterol in ordering lipid membranes.[1][4]

This compound intercalates into the lipid bilayer, where its rigid, planar ring system restricts the motion of adjacent acyl chains of phospholipids.[3][5] This interaction leads to a "condensing effect," increasing the packing density of lipids and thereby reducing membrane fluidity and permeability.[6][7] A key consequence of this ordering is the formation of a liquid-ordered (Lo) phase, which is an intermediate state between the gel (Lβ) and the liquid-disordered (Lα) phases.[1][3] The Lo phase is characterized by the high conformational order of a gel phase while retaining the lateral mobility of a liquid phase.[1] This guide will delve into the experimental evidence supporting these roles of this compound.

Quantitative Effects of this compound on Membrane Properties

The influence of this compound on membrane fluidity has been quantified using various biophysical techniques. The following tables summarize key quantitative data from studies on model membrane systems, comparing the effects of this compound with those of cholesterol where applicable.

Table 1: Effect on Membrane Order and Phase Behavior

| Parameter | Lipid System | Condition | This compound | Cholesterol | Reference |

| Generalized Polarization (GP) of C-laurdan | Sphingomyelin (SM) Liposomes (50°C) | ∆GP vs. pure SM | ~0.25 | ~0.25 | [2] |

| kdo-lipid A Liposomes (pH 7, 25°C) | GP Value | ~0.35 | ~0.40 | [2] | |

| kdo-lipid A Liposomes (pH 3.1, 25°C) | GP Value | ~0.55 | ~0.58 | [2] | |

| Fluorescence Anisotropy (r) of DPH | DPPC Liposomes | Increase in 'r' indicates decreased fluidity | Concentration-dependent increase | Concentration-dependent increase | [8] |

| Main Phase Transition Temperature (Tm) of DPPC (°C) | DPPC Multilamellar Vesicles | 10 mol% additive | Broadened transition, peak at ~39.5°C | Broadened transition | [8] |

Note: GP values are indicative of membrane order; higher GP values correspond to a more ordered, less fluid membrane. Fluorescence anisotropy (r) of DPH is inversely proportional to membrane fluidity.

Table 2: Effect on Lipid Packing and Monolayer Properties

| Parameter | Lipid System | Condition | This compound | Cholesterol | Reference |

| Condensation Effect on Mean Molecular Area (MMA) | Sphingomyelin (SM) Monolayer (25°C) | % Reduction in MMA | ~20% | ~25% | [2] |

| kdo-lipid A Monolayer (pH 7.4, 25°C) | % Reduction in MMA | ~15% | ~18% | [2] | |

| Gibbs Excess Free Energy of Mixing (ΔGex) | With Unsaturated Phospholipids | Interaction Favorability | Repulsive | Favorable | [9] |

| With Lipid A | Interaction Favorability | Favorable | N/A | [9] |

Note: A positive condensation effect indicates a reduction in the average area per molecule, signifying tighter lipid packing. A negative ΔGex indicates a favorable interaction between the molecules in the monolayer.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in modulating membrane fluidity.

Preparation of Liposomes by Thin-Film Hydration

This is a fundamental technique for creating model membrane vesicles for use in various biophysical assays.

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or other desired phospholipid

-

This compound

-

Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

-

Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

-

Dissolve the desired lipids (e.g., DPPC and this compound at a specific molar ratio) in a chloroform/methanol mixture in a round-bottom flask.[1][10]

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

-

Further dry the lipid film under a stream of nitrogen gas or in a vacuum desiccator for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film by adding the desired aqueous buffer, pre-heated to a temperature above the main phase transition temperature (Tm) of the lipid mixture (e.g., >41°C for DPPC).[3]

-

Vortex the flask to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

-

For the formation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension can be sonicated or extruded.[1][11] For extrusion, the MLV suspension is repeatedly passed through a polycarbonate membrane of a defined pore size.[11]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic phase behavior of lipid bilayers, providing information on the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH).

Materials:

-

Liposome (B1194612) suspension (e.g., DPPC with and without this compound) at a known concentration (e.g., 1-10 mg/mL).[3]

-

Reference buffer (the same buffer used for liposome hydration).

-

Differential Scanning Calorimeter with hermetically sealable pans.

Protocol:

-

Accurately load a known volume of the liposome suspension into a DSC sample pan and the same volume of the reference buffer into a reference pan.[3]

-

Hermetically seal both pans to prevent evaporation.

-

Place the pans in the DSC cell and equilibrate at a starting temperature well below the expected Tm (e.g., 20°C for DPPC).[3]

-

Initiate a heating scan at a constant rate (e.g., 1-2°C/min) to a temperature well above the Tm (e.g., 60°C for DPPC).[3]

-

Record the heat flow as a function of temperature. The peak of the endothermic transition corresponds to the Tm.

-

Perform a cooling scan and a second heating scan to assess the reversibility of the transition.

-

Analyze the data by subtracting the baseline and integrating the area under the peak to determine the enthalpy change (ΔH).[3]

Steady-State Fluorescence Anisotropy

This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in membrane fluidity restricts the probe's motion, leading to higher fluorescence anisotropy. 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a commonly used probe.[6][7][12]

Materials:

-

Liposome suspension.

-

DPH stock solution in a suitable solvent (e.g., tetrahydrofuran).

-

Spectrofluorometer equipped with polarizers in the excitation and emission paths.

Protocol:

-

Label the liposome suspension with DPH. Add a small volume of the DPH stock solution to the liposome suspension to achieve a final probe-to-lipid molar ratio of approximately 1:500.

-

Incubate the mixture in the dark at a temperature above the lipid Tm for at least 30 minutes to allow the probe to incorporate into the bilayer.[9]

-

Place the labeled liposome sample in a cuvette in the spectrofluorometer's temperature-controlled sample holder.

-

Set the excitation wavelength to ~355 nm and the emission wavelength to ~430 nm.[9]

-

Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (IVV) and horizontally (IVH).

-

Calculate the fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is the G-factor, an instrument-specific correction factor.

-

Higher values of 'r' indicate lower membrane fluidity.[6][7]

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic-level insights into the interactions between this compound and lipids in a bilayer.

General Workflow:

-

System Setup:

-

Build a lipid bilayer using a tool like CHARMM-GUI. Specify the lipid composition (e.g., DPPC) and the concentration of this compound.

-

Solvate the bilayer with a water model (e.g., TIP3P).[13]

-

Add ions to neutralize the system and achieve a desired salt concentration.

-

-

Force Field Selection:

-

Choose an appropriate force field for lipids (e.g., CHARMM36, GROMOS) and water. Parameters for this compound may need to be generated or obtained from the literature.

-

-

Minimization and Equilibration:

-

Perform energy minimization to remove steric clashes.

-

Run a series of equilibration steps, gradually releasing restraints on the system components (ions, water, lipid headgroups, lipid tails) to allow the system to relax to a stable state. This is typically done under NVT (constant number of particles, volume, and temperature) and then NPT (constant number of particles, pressure, and temperature) ensembles.

-

-

Production Run:

-

Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the system.

-

-

Analysis:

-

Analyze the trajectory to calculate various properties, including:

-

Visualizations

Experimental Workflow for Assessing Membrane Fluidity

The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on membrane fluidity.

Caption: Workflow for studying this compound's effect on membranes.

Comparative Ordering Effect of this compound and Cholesterol

This diagram illustrates the analogous function of this compound and cholesterol in ordering a lipid bilayer and inducing a liquid-ordered (Lo) phase.

Caption: this compound and cholesterol both induce a liquid-ordered phase.

Conclusion

This compound acts as a potent modulator of membrane fluidity in bacteria, functionally mimicking the role of cholesterol in eukaryotes.[1][17] Its incorporation into lipid bilayers leads to a quantifiable increase in membrane order, a decrease in fluidity, and the formation of a liquid-ordered phase.[1][2] The experimental protocols detailed in this guide provide a robust framework for investigating these phenomena, from the preparation of model membranes to their characterization by a suite of biophysical techniques. The continued study of this compound and other hopanoids is essential for a comprehensive understanding of bacterial membrane physiology and may offer novel avenues for the development of antimicrobial agents that target membrane integrity.

References

- 1. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional convergence of hopanoids and sterols in membrane ordering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 5. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]

- 7. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bmglabtech.com [bmglabtech.com]

- 10. mdpi.com [mdpi.com]

- 11. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ucm.es [ucm.es]

- 14. Acyl chain order parameter profiles in phospholipid bilayers: computation from molecular dynamics simulations and comparison with 2H NMR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Functional convergence of hopanoids and sterols in membrane ordering - PubMed [pubmed.ncbi.nlm.nih.gov]

The intricate Dance of Atoms: A Technical Guide to the Biosynthesis of Diplopterol from Salene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fascinating biosynthesis of diplopterol, a pentacyclic triterpenoid, from the linear precursor squalene (B77637). This process, central to the biology of many bacteria, is a testament to the efficiency and elegance of enzymatic catalysis. Understanding this pathway is not only crucial for fundamental microbiology but also holds significant potential for applications in drug development, particularly in the search for novel antimicrobial agents.

The Core Pathway: From a Linear Chain to a Complex Ring System

The biosynthesis of this compound from squalene is a remarkable feat of biocatalysis, primarily orchestrated by a single enzyme: squalene-hopene cyclase (SHC) .[1][2][3] This enzyme catalyzes a complex cascade of cyclization reactions, converting the flexible, acyclic squalene molecule into the rigid, pentacyclic hopanoid skeleton.[2][3] The formation of this compound, also known as hopan-22-ol, is a variation of this main reaction pathway.[4][5]

The reaction is initiated by the protonation of a terminal double bond of squalene by an acidic residue within the active site of SHC.[3][4] This initial step triggers a series of concerted electron movements, leading to the sequential formation of the five rings of the hopanoid structure. This process proceeds through a series of transient carbocation intermediates, which are stabilized by the enzyme's active site architecture.[2][6]

The final step in the formation of this compound involves the quenching of the C-22 carbocation by a water molecule.[1][5][7] This nucleophilic attack introduces the hydroxyl group characteristic of this compound.[7] Notably, this entire process is oxygen-independent, a key distinction from the biosynthesis of sterols in eukaryotes.[7][8]

Quantitative Insights into Squalene-Hopene Cyclase Activity

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Specific Activity (U/mg) | Reference |

| Alicyclobacillus acidocaldarius | 6.0 - 6.5 | 60 | Data not available | [1] |

| Zymomonas mobilis | 6.5 | 30 | Data not available | [1] |

| Bradyrhizobium japonicum | 6.5 | 30 | Data not available | [1] |

| Methylococcus capsulatus | 6.5 | 45 | Data not available | [1] |

| Streptomyces albolongus ATCC 27414 | 7.0 | 30 | Data not available | [2][9] |

| Streptomyces peucetius | 7.0 | 35 | Data not available | [2][9] |

Note: Specific activity values are often dependent on the specific assay conditions and purity of the enzyme preparation, leading to variability in reported values.

Inhibition of Squalene-Hopene Cyclase: A Target for Drug Discovery

The essential role of hopanoids in many bacteria makes SHC an attractive target for the development of novel antibacterial agents. A number of compounds have been identified as inhibitors of this enzyme.

| Inhibitor | Target Enzyme | Inhibition Type | IC50 / Ki | Reference |

| Ro48-8071 | Alicyclobacillus acidocaldarius SHC | Photoaffinity labeling | Data not available | [3] |

| Thia-substituted 2,3-oxidosqualene (B107256) analogues | Alicyclobacillus acidocaldarius SHC | Competitive / Time-dependent irreversible | IC50: 60 - 570 nM; Ki: 31 - 971 nM | [4] |

| Umbelliferone derivatives | Alicyclobacillus acidocaldarius SHC | Data not available | Data not available | [10] |

Experimental Protocols: Elucidating the Pathway

The study of this compound biosynthesis relies on robust experimental protocols. The following provides a generalized methodology for a squalene-hopene cyclase activity assay.

Protocol: Squalene-Hopene Cyclase Activity Assay

1. Enzyme Preparation:

-

The squalene-hopene cyclase can be obtained from a native source or through heterologous expression in a suitable host like E. coli.[1][2]

-

For membrane-bound SHCs, solubilization with detergents may be necessary, though some detergents can be inhibitory.[1] Soluble SHCs, such as the one from Streptomyces albolongus, offer an advantage in this regard.[2]

2. Substrate Preparation:

-

Squalene is poorly soluble in aqueous solutions. A common method for substrate delivery is to use a detergent like Triton X-100 or Tween 80 to form micelles containing squalene.[2][11]

3. Reaction Conditions:

-

The reaction mixture typically contains a buffer at the optimal pH for the specific SHC being studied (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.0).[2][9]

-

The reaction is initiated by adding the enzyme to the substrate-containing buffer.

-

Incubation is carried out at the optimal temperature for a defined period (e.g., 30°C for 16-36 hours).[2][9]

-

To prevent oxidation of squalene, the reaction can be performed under an inert atmosphere (e.g., nitrogen).[2]

4. Product Extraction:

-

After the incubation period, the reaction is stopped, and the lipid products are extracted using an organic solvent such as hexane (B92381) or ethyl acetate.[2][11]

5. Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

-

The extracted lipids are dried, and if necessary, derivatized (e.g., acetylation for hopanoids with hydroxyl groups) to improve their volatility for GC analysis.[12]

-

The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5).[2][9]

-

The temperature program of the GC oven is set to separate the different hopanoid products.[2][9]

-

The mass spectrometer is used to identify and quantify the products based on their mass spectra and retention times, comparing them to authentic standards.[12][13]

References

- 1. Squalene-Hopene Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Novel Soluble Squalene-Hopene Cyclase and Its Application in Efficient Synthesis of Hopene [frontiersin.org]

- 3. The binding site for an inhibitor of squalene:hopene cyclase determined using photoaffinity labeling and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition kinetics and affinity labeling of bacterial squalene:hopene cyclase by thia-substituted analogues of 2, 3-oxidosqualene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. Squalene-hopene cyclase - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel Soluble Squalene-Hopene Cyclase and Its Application in Efficient Synthesis of Hopene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. niigata-u.repo.nii.ac.jp [niigata-u.repo.nii.ac.jp]

- 12. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Discovery and Natural Occurrence of Diplopterol in Prokaryotes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diplopterol, a pentacyclic triterpenoid (B12794562) of the hopanoid family, represents a significant class of lipids in the prokaryotic world. First identified in bacteria, these molecules are structural analogues of sterols, such as cholesterol, found in eukaryotic cell membranes. Their discovery has provided profound insights into the evolution of membrane architecture and the adaptation of bacteria to diverse and extreme environments. This technical guide provides a comprehensive overview of the discovery, natural occurrence, biosynthesis, and analytical methodologies related to this compound in prokaryotes, with a focus on quantitative data and detailed experimental protocols.

Discovery and Significance

The discovery of hopanoids, including this compound, in bacteria was a landmark in microbiology and geochemistry. These molecules were initially identified in geological sediments as "molecular fossils" or biomarkers, indicating the presence of ancient bacterial life long before their discovery in extant organisms. Their structural similarity to eukaryotic sterols led to the hypothesis that they serve a similar function in bacterial membranes, primarily in modulating fluidity and permeability.[1][2] This is particularly significant because the biosynthesis of this compound from squalene (B77637) is an oxygen-independent process, unlike sterol biosynthesis, suggesting that prokaryotes could stabilize their membranes in an anoxic early Earth environment.

This compound and other hopanoids are now recognized as crucial components of the cell membranes of many bacteria, contributing to their resistance to various environmental stresses such as extreme pH, temperature, and osmotic pressure.[3][4][5] Their presence and abundance can also serve as biomarkers for specific bacterial populations in environmental and clinical samples.[1]

Natural Occurrence and Quantitative Abundance of this compound

This compound is widespread among diverse bacterial phyla, including Cyanobacteria, Proteobacteria, and Acidobacteria.[3] However, its distribution is not universal, with an estimated 10% of sequenced bacterial genomes containing the gene for squalene-hopene cyclase, the key enzyme in hopanoid biosynthesis.[3] The concentration of this compound and other hopanoids can vary significantly between species and is often influenced by growth conditions.

Below are tables summarizing the quantitative abundance of this compound and related hopanoids in selected prokaryotic species.

Table 1: this compound and Total Hopanoid Content in Selected Bacteria

| Bacterial Species | Growth Conditions | This compound Content | Total Hopanoid Content | Reference |

| Zymomonas mobilis | Not specified | ~0.9 mg/g (dry cell weight) | ~30 mg/g (dry cell weight) | [5] |

| Methylobacterium extorquens | Early exponential growth | Diplopterols (this compound and 2-methyl-diplopterol) comprise ~19 mol% of total lipids (phospholipids, LPS, and diplopterols) | Not specified | [6] |

| Rhodopseudomonas palustris TIE-1 | Optimized for 2-methylhopanoid production | 3 mg (from 2L culture) | 91 mg (from 2L culture, including 2-methylated forms) | [7] |

| Burkholderia cenocepacia K56-2 | Stationary phase | Detected but not quantified | Detected but not quantified | [4] |

Table 2: Composition of Major Hopanoids in Zymomonas mobilis

| Hopanoid Derivative | Percentage of Total Hopanoids |

| Tetrahydroxybacteriohopane (THBH) glycoside | ~49% |

| THBH ether | ~41% |

| Tetrahydroxybacteriohopane | ~6% |

| This compound | ~3% |

| Hopene | ~1% |

| Data from Hermans et al. (1991)[5] |

Biosynthesis of this compound

The biosynthesis of this compound is a remarkable enzymatic process that occurs in the absence of molecular oxygen. The key enzyme, squalene-hopene cyclase (SHC), catalyzes the direct cyclization of the linear triterpenoid precursor, squalene, into the pentacyclic hopene skeleton.

The following diagram illustrates the biosynthetic pathway of this compound.

The regulation of this compound biosynthesis is complex and can be influenced by various environmental factors. For instance, in some bacteria, the expression of the shc gene is upregulated in response to environmental stresses like high temperature or extreme pH.[4]

Experimental Protocols

Accurate quantification and characterization of this compound require robust experimental protocols for extraction, separation, and analysis. The following sections detail the widely used methodologies.

Lipid Extraction: Bligh-Dyer Method

The Bligh-Dyer method is a standard protocol for the total lipid extraction from biological samples.

Materials:

-

Bacterial cell pellet

-

Chloroform (B151607) (CHCl₃)

-

Methanol (MeOH)

-

Deionized water (H₂O)

-

Centrifuge

-

Glass centrifuge tubes

-

Pasteur pipettes

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Homogenization: Resuspend the bacterial cell pellet in a mixture of chloroform, methanol, and water in a ratio of 1:2:0.8 (v/v/v) in a glass centrifuge tube. For every 1 g of wet cell weight, use 3.8 mL of the solvent mixture.

-

Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough homogenization and extraction of lipids into the single-phase solvent system.

-

Phase Separation: Add 1 mL of chloroform and 1 mL of deionized water for every 3.8 mL of the initial solvent mixture. The final ratio of chloroform:methanol:water should be approximately 2:2:1.8.

-

Vortex and Centrifuge: Vortex the mixture again for 30 seconds and then centrifuge at a low speed (e.g., 1000 x g) for 10 minutes to facilitate phase separation.

-

Collection of the Organic Phase: The mixture will separate into two phases: an upper aqueous phase (containing polar metabolites) and a lower organic phase (containing lipids). Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette, being careful not to disturb the interface.

-

Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

-

Storage: Store the dried lipid extract at -20°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common technique for the quantification of this compound. Due to its hydroxyl group, derivatization is often required to increase its volatility for GC analysis.

Materials:

-

Dried total lipid extract

-

Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or acetic anhydride (B1165640)/pyridine)

-

Internal standard (e.g., 5α-cholestane)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

-

Autosampler vials

Procedure:

-

Derivatization:

-

Silylation (for creating TMS ethers): Resuspend a known amount of the dried lipid extract in a suitable solvent (e.g., pyridine (B92270) or acetonitrile). Add the silylation reagent (e.g., BSTFA with 1% TMCS). Heat the mixture at 60-70°C for 30-60 minutes.

-

Acetylation (for creating acetate (B1210297) esters): Resuspend the lipid extract in a mixture of acetic anhydride and pyridine (1:1 v/v). Heat at 60°C for 30 minutes.[8]

-

-

Internal Standard Addition: Add a known amount of an internal standard to the derivatized sample before GC-MS analysis. The internal standard should be a compound that is not naturally present in the sample and has similar chromatographic behavior to the analyte.

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS.

-

Gas Chromatography: The sample is vaporized and separated on a capillary column based on the boiling points and polarities of the components. A typical temperature program for hopanoid analysis starts at a lower temperature (e.g., 70°C), ramps up to a high temperature (e.g., 320°C), and holds for a period to ensure elution of all compounds.

-

Mass Spectrometry: As the compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum for each compound.

-

-

Quantification:

-

Identify the this compound derivative peak in the chromatogram based on its retention time and mass spectrum. The mass spectrum of silylated this compound will show a characteristic molecular ion and fragmentation pattern.

-

Quantify the amount of this compound by comparing the peak area of its derivative to the peak area of the internal standard, using a calibration curve generated from standards of known concentrations.

-

Logical Relationships and Workflows

The following diagrams illustrate the logical workflow for this compound analysis and its role in modulating membrane properties.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Hopanoids - Wikipedia [en.wikipedia.org]

- 6. pnas.org [pnas.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Diplopterol in Bacterial Resilience: A Technical Guide to Stress Adaptation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diplopterol, a pentacyclic triterpenoid (B12794562) of the hopanoid family, is a key player in the ability of many bacteria to withstand environmental challenges.[1] Functioning as a prokaryotic surrogate for eukaryotic sterols, this compound modulates the fluidity and permeability of bacterial membranes, providing a crucial line of defense against stressors such as extreme pH, temperature fluctuations, osmotic pressure, and antimicrobial agents.[1][2][3] This technical guide delves into the molecular mechanisms of this compound-mediated stress adaptation, presenting quantitative data on its effects, detailed experimental protocols for its study, and visual representations of the key pathways and workflows involved. Understanding the function of this compound not only offers insights into bacterial survival strategies but also presents potential avenues for the development of novel antimicrobial therapies that target these adaptive mechanisms.

This compound and its Function in Bacterial Membranes

This compound is synthesized from the precursor squalene (B77637) via an oxygen-independent cyclization reaction catalyzed by the enzyme squalene-hopene cyclase (SHC).[1][2][3] This process is distinct from the oxygen-dependent biosynthesis of sterols in eukaryotes.[2] Once synthesized, this compound integrates into the bacterial cell membrane, where it is believed to perform functions analogous to cholesterol in eukaryotic cells.[1][4]

The primary role of this compound is to regulate the biophysical properties of the bacterial membrane. It interacts with other lipid components, such as lipid A in the outer membrane of Gram-negative bacteria, to create a more ordered and less permeable barrier.[2][5][6] This "membrane ordering" effect helps to maintain cellular integrity under stressful conditions that would otherwise compromise the membrane's structure and function.[4][5]

Quantitative Insights into this compound-Mediated Stress Adaptation

The production of this compound and other hopanoids is often upregulated in response to environmental stressors. The following tables summarize key quantitative findings from various studies.

| Stressor | Bacterial Strain | Observed Effect on Hopanoids | Quantitative Change | Reference |

| Low pH | Rhodopseudomonas palustris TIE-1 | Increased proportion of 2-methylated hopanoids | 2Me-BHT to BHT ratio doubled to over 1.3 on the 7th day of stationary phase | [7] |

| Low pH | Alicyclobacillus acidocaldarius | Shift towards hopanoids with extended side chains | Total hopanoid amount did not change | [8] |

| High Temperature | Alicyclobacillus acidocaldarius | Shift towards hopanoids with extended side chains | Total hopanoid amount did not change | [8] |

| Low Temperature | Methylovulum psychrotolerans | Increased unsaturation of hopanoids and production of this compound | Total percent of unsaturated hopanoids increased from 27% to 49% as temperature decreased from 20°C to 4°C. This compound was not detected at 20°C but was present at 10°C and 4°C. | [9] |

| Osmotic Stress | Bradyrhizobium diazoefficiens | C35 hopanoids required for growth | Absence of C35 hopanoids led to growth defects under high osmolarity | [10] |

| Antibiotic/Detergent | Hopanoid-deficient mutants | Increased sensitivity | Hopanoid-deficient mutants of various bacteria showed increased susceptibility to antibiotics and detergents. | [5][8] |

| Membrane Property | System Studied | Effect of this compound | Quantitative Measurement | Reference |

| Membrane Order | Outer membrane of Methylobacterium extorquens | Increased membrane order | Significantly lower membrane order observed in hopanoid-deficient mutant (ΔSHC) using C-laurdan and Di-4-ANEPPDHQ fluorescent probes. | [5] |

| Membrane Order | Model membranes (kdo-lipid A) | Increased membrane order | At pH 7, liposomes with this compound had a higher General Polarization (GP) value compared to pure lipid A liposomes. | [4] |

| Membrane Permeability | Rhodopseudomonas palustris Δshc mutant | Decreased permeability | The Δshc mutant showed increased sensitivity to bile salts, indicating a more permeable membrane. | [8] |

| Membrane Fluidity | Synthetic vesicles | No effect on membrane fluidity (this compound alone) | In synthetic vesicles, this compound had no effect on membrane fluidity, whereas bacteriohopanetetrol (B1250769) (BHT) decreased fluidity. | [2] |

Experimental Protocols

Hopanoid Extraction and Purification

A standard method for the extraction of total lipids, including hopanoids, is the Bligh and Dyer method.[2][11]

-

Cell Harvesting: Centrifuge bacterial cultures to pellet the cells. Wash the cell pellet with a suitable buffer (e.g., 0.9% NaCl).[11]

-

Lyophilization: Freeze-dry the cell pellet to remove water.

-

Extraction: Resuspend the lyophilized cells in a chloroform (B151607):methanol mixture (e.g., 2:1, v/v) and stir for 30 minutes.[11]

-

Phase Separation: Add chloroform and water to the mixture to induce phase separation. Centrifuge to separate the layers.

-

Collection: Collect the lower organic phase containing the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen or in a rotary evaporator.

-

Purification (Optional): The extracted lipids can be further purified using techniques like thin-layer chromatography (TLC) or column chromatography.[5][12]

Hopanoid Quantification

Hopanoids can be quantified using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[2][13]

GC-MS Protocol:

-

Derivatization: Acetylate the hydroxyl groups of hopanoids by reacting the lipid extract with a mixture of pyridine (B92270) and acetic anhydride (B1165640) (1:1) at 60°C for 30 minutes.[7] This step improves their volatility for GC analysis.

-

GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a suitable column (e.g., Restek Rxi-XLB).[7]

-

MS Detection: Use a mass spectrometer to detect and identify the hopanoid derivatives based on their mass spectra and retention times.

-

Quantification: Use internal or external standards of known hopanoids (e.g., deuterated this compound) for accurate quantification.[7]

HPLC Protocol:

-

Derivatization (for UV detection): Introduce a chromophore to the hopanoid structure to enable detection by UV-Vis spectrophotometry.[13]

-

HPLC Separation: Use a reverse-phase HPLC system to separate the different hopanoid species.[13]

-

Detection: Detect the hopanoids using a suitable detector (e.g., UV-Vis or mass spectrometer).

Analysis of Membrane Fluidity/Order

Fluorescence polarization using lipophilic probes is a common method to assess membrane order.[5]

-

Probe Labeling: Incubate isolated bacterial membranes or synthetic liposomes with a fluorescent probe such as C-laurdan or Di-4-ANEPPDHQ.[5]

-

Fluorescence Measurement: Measure the fluorescence emission of the probe at two different wavelengths.

-

Calculation of General Polarization (GP): Calculate the GP value, which is a ratiometric measure of the spectral shift of the probe and is related to the lipid packing or order of the membrane. An increase in GP value corresponds to a more ordered (less fluid) membrane.

Visualizing Key Processes

Biosynthesis of this compound

Caption: Biosynthesis of this compound from squalene.

This compound's Role in Membrane Ordering

Caption: this compound's interaction with lipid A to order the membrane under stress.

Experimental Workflow for Studying this compound Function

Caption: A typical experimental workflow to investigate this compound's function.

Implications for Drug Development

The critical role of this compound and other hopanoids in bacterial stress resistance makes their biosynthetic pathway a promising target for novel antimicrobial drugs.[5] Inhibiting the squalene-hopene cyclase (SHC) enzyme would block the production of these protective lipids, rendering bacteria more susceptible to existing antibiotics and environmental stresses.[5] This strategy could potentially combat multidrug-resistant bacteria by weakening their defenses. Further research into the specific interactions between hopanoids and membrane proteins involved in processes like multidrug efflux could also unveil new therapeutic targets.[5][6]

Conclusion

This compound is a vital component of the bacterial stress response system. Its ability to modulate membrane properties in a manner analogous to eukaryotic sterols provides a powerful adaptive advantage. The quantitative data, experimental protocols, and conceptual diagrams presented in this guide offer a comprehensive overview for researchers and drug development professionals seeking to understand and exploit this fundamental aspect of bacterial physiology. A deeper understanding of this compound's function will undoubtedly pave the way for innovative approaches to combat bacterial infections and overcome antimicrobial resistance.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1721-59-1 | Benchchem [benchchem.com]

- 4. Functional convergence of hopanoids and sterols in membrane ordering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Hopanoids - Wikipedia [en.wikipedia.org]

- 7. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Fatty Acid and Hopanoid Adaption to Cold in the Methanotroph Methylovulum psychrotolerans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Specific Hopanoid Classes Differentially Affect Free-Living and Symbiotic States of Bradyrhizobium diazoefficiens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of Bacteriohopanoids from Thermophilic Bacteria by Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Determination of hopanoid levels in bacteria using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Diplopterol as a Paleoproxy for Oxygen Levels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diplopterol, a pentacyclic triterpenoid (B12794562) of the hopanoid family, is a significant biomarker in paleoceanography and environmental science. Its presence and relative abundance in sedimentary records offer valuable insights into past biogeochemical processes, particularly concerning ambient oxygen levels. This technical guide provides a comprehensive overview of the significance of this compound as a paleoproxy for oxygen. It details the biochemical basis for its use, outlines state-of-the-art experimental protocols for its analysis, and presents the current understanding of its interpretation, acknowledging the complexities and nuances involved. The biosynthesis of this compound is an oxygen-independent process, yet its association with specific microbial communities, such as aerobic methanotrophs, links its abundance to oxic conditions. Conversely, its stability under anoxic conditions and production by a diverse range of bacteria can also lead to its enrichment in oxygen-depleted environments. This guide aims to equip researchers with the knowledge to effectively utilize this compound as a powerful, albeit complex, tool in reconstructing past environmental conditions.

Introduction: The Role of this compound as a Biomarker

This compound (hopan-22-ol) is a C30 pentacyclic triterpenoid produced by a wide variety of bacteria.[1] Hopanoids, in general, are considered the prokaryotic equivalent of sterols in eukaryotes, playing a crucial role in regulating membrane fluidity and permeability.[1] Their robust molecular structure allows for excellent preservation in the geological record, making them valuable biomarkers for tracing the presence and activity of bacteria over geological timescales.

The significance of this compound as a paleoproxy for oxygen stems from the metabolic processes of the organisms that produce it. While the enzymatic cyclization of squalene (B77637) to form this compound does not require molecular oxygen, the abundance of this compound in sediments can be indicative of the oxygen availability in the paleoenvironment due to the ecological preferences of the source organisms.[1][2]

Biochemical Pathway of this compound Synthesis

The biosynthesis of this compound is a key aspect of its utility as a biomarker. It is synthesized from the linear triterpenoid precursor, squalene, through a remarkable enzymatic cyclization reaction catalyzed by squalene-hopene cyclase (SHC).[3] This process is notably independent of molecular oxygen.[3]

Caption: Biosynthesis of this compound from squalene and its subsequent conversion to more complex Bacteriohopanepolyols (BHPs).

This compound represents a foundational C30 hopanoid from which a diverse array of more complex C35 bacteriohopanepolyols (BHPs) can be synthesized through further enzymatic modifications.[4]

This compound as a Paleoproxy for Oxygen: A Dual Role

The interpretation of this compound abundance in sediments as a direct proxy for oxygen levels is not straightforward and requires careful consideration of the local biogeochemical context. This compound can be enriched in both oxic and anoxic settings, reflecting its diverse microbial sources and the complexity of environmental controls on its production and preservation.

Association with Aerobic Methane (B114726) Oxidation

In certain environments, this compound is a recognized biomarker for aerobic methanotrophic bacteria.[2][5] These bacteria utilize methane as their primary source of carbon and energy, a process that requires molecular oxygen. Therefore, an elevated abundance of this compound with a depleted δ13C signature (indicative of a methane source) can point to periods of increased aerobic methane oxidation, which occurs at the oxic-anoxic interface in aquatic environments.[5]

Preservation under Anoxic Conditions

Conversely, the oxygen-independent biosynthesis of this compound and its high preservation potential mean that it can accumulate in anoxic sediments.[6] In the absence of oxygen, degradation of organic matter is generally less efficient, leading to the enhanced preservation of robust biomarkers like hopanoids. Therefore, high concentrations of this compound, particularly in the absence of biomarkers for strictly aerobic organisms, can be indicative of anoxic bottom water conditions.

The this compound Index (DIP) and Quantitative Interpretations

While a universally calibrated "this compound Index" (DIP) for bottom water oxygen is not yet established in the scientific literature, the ratio of this compound to other hopanoids or biomarkers is often used semi-quantitatively. For instance, an increase in the ratio of this compound to diploptene (B154308) (a related hopanoid) has been suggested to reflect changes in water column oxygenation.[1]

The following table summarizes the general interpretations of this compound abundance in relation to oxygen levels, based on current research. It is crucial to note that these are general guidelines, and multi-proxy approaches are essential for robust paleoenvironmental reconstructions.

| Observation | Potential Interpretation | Key Considerations | Supporting Evidence |

| High this compound Abundance with Depleted δ13C | Increased aerobic methane oxidation at the oxic-anoxic interface. | Presence of other methanotroph biomarkers. | Isotopic signature of methane source. |

| High Relative Abundance of this compound | Can indicate lower oxygen content in the water column. | Absence of biomarkers for strictly aerobic organisms; high preservation under anoxia. | Comparison with other redox-sensitive proxies. |

| Changes in this compound/Diploptene Ratio | Shifts in the microbial community and/or water column oxygenation. | The specific physiological roles of these two hopanoids are not fully understood. | Correlation with other paleo-proxies. |

Experimental Protocols

The accurate quantification and isotopic analysis of this compound are fundamental to its use as a paleoproxy. Modern analytical techniques, particularly ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), have significantly advanced the analysis of hopanoids.

Experimental Workflow

The overall workflow for the analysis of this compound from sediment samples involves several key stages, from sample preparation to instrumental analysis.

Caption: A generalized experimental workflow for the extraction and analysis of this compound and other hopanoids from sediment samples.

Detailed Methodologies

4.2.1. Lipid Extraction from Sediments

A common and efficient method for extracting total lipids from sediments is Pressurized Liquid Extraction (PLE).

-

Sample Preparation: Freeze-dry the sediment sample and grind to a fine powder to increase the surface area for extraction.

-

Extraction Cell: Pack a stainless-steel extraction cell with the homogenized sediment sample.

-

Extraction Solvent: Use a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH), typically in a 9:1 (v/v) ratio.

-

PLE Conditions:

-

Temperature: 100 °C

-

Pressure: 1500 psi

-

Static extraction time: 10 minutes (2 cycles)

-

-

Collection: Collect the total lipid extract (TLE) in a collection vial.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen.

4.2.2. Analysis of Non-derivatized Bacteriohopanepolyols by UHPLC-MS/MS

This modern approach avoids the need for derivatization, allowing for the analysis of a wider range of BHPs.[7]

-

Chromatographic Separation:

-

UHPLC System: A system capable of high pressures (e.g., Waters Acquity UPLC).

-

Column: A reversed-phase C18 column (e.g., Waters BEH C18 or ACE Excel C18) is suitable for separating hopanoids.

-

Mobile Phase: A gradient elution using two solvents:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Methanol/Isopropanol mixture with 0.1% formic acid.

-

-

Gradient: A typical gradient would start with a high percentage of Solvent A, ramping up to a high percentage of Solvent B to elute the more nonpolar compounds.

-

Flow Rate: Approximately 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

-

-

Mass Spectrometry Detection:

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.[7]

-

Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of specific hopanoids, or full scan mode for qualitative analysis.

-

4.2.3. Isotopic Analysis (δ13C) of this compound

Compound-specific isotope analysis of this compound provides crucial information about its carbon source. This is typically performed using a gas chromatograph coupled to a combustion interface and an isotope ratio mass spectrometer (GC-C-IRMS).

-

Sample Preparation: The this compound-containing fraction from the TLE is isolated, typically via column chromatography. For GC analysis, the hydroxyl group of this compound is usually derivatized (e.g., silylated or acetylated) to improve its volatility and chromatographic behavior.

-

GC Separation: The derivatized sample is injected into a GC equipped with a suitable capillary column (e.g., DB-5ms) to separate this compound from other compounds.

-

Combustion: The eluting compounds are combusted to CO2 in a high-temperature furnace.

-

IRMS Analysis: The CO2 is introduced into the isotope ratio mass spectrometer, which measures the ratio of 13C to 12C.

-

Calibration: The δ13C values are calibrated against known standards.

Conclusion and Future Directions

This compound is a powerful biomarker that, when used in conjunction with other paleo-proxies and a thorough understanding of the depositional environment, can provide valuable insights into past oxygen conditions. Its dual role as an indicator for both oxic (via aerobic methanotrophy) and anoxic (via enhanced preservation) environments highlights the importance of a multi-faceted approach to its interpretation.

Future research should focus on:

-

Developing a more robust and widely applicable this compound-based oxygen proxy: This would likely involve large-scale calibration studies across a range of depositional environments.

-

Investigating the full range of microbial sources of this compound: A better understanding of the ecophysiology of this compound-producing organisms will refine its use as a biomarker.

-

Improving analytical techniques for the quantification of this compound and other BHPs: Continued advancements in mass spectrometry will allow for more precise and accurate measurements from smaller sample sizes.

By continuing to explore the complexities of this compound's biogeochemistry, the scientific community can further unlock its potential to reconstruct Earth's past environments with greater fidelity.

References

- 1. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Pathway collages: personalized multi-pathway diagrams - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EGUsphere - Reviews and syntheses: Review of proxies for low-oxygen paleoceanographic reconstructions [egusphere.copernicus.org]

- 5. Hypoxia causes preservation of labile organic matter and changes seafloor microbial community composition (Black Sea) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. egusphere.copernicus.org [egusphere.copernicus.org]

- 7. BG - Reviews and syntheses: Review of proxies for low-oxygen paleoceanographic reconstructions [bg.copernicus.org]

The Role of Diplopterol in the Formation of Liquid-Ordered Phases in Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diplopterol, a pentacyclic triterpenoid (B12794562) of the hopanoid family, is a key membrane lipid in many bacteria.[1] Structurally analogous to eukaryotic sterols like cholesterol, this compound plays a crucial role in modulating the biophysical properties of bacterial membranes.[1] This technical guide provides an in-depth exploration of this compound's function, particularly its ability to induce and stabilize liquid-ordered (Lo) phases in lipid bilayers. Understanding this phenomenon is critical for researchers in membrane biophysics, bacterial physiology, and for professionals in drug development targeting bacterial membrane integrity.

Recent investigations have solidified the hypothesis that this compound functions as a "sterol surrogate" in prokaryotes.[2][3] Like cholesterol in animal cells, this compound intercalates into phospholipid membranes, leading to increased lipid packing, decreased permeability, and the formation of distinct lipid domains.[4][5] These effects are fundamental to a bacterium's ability to adapt to environmental stresses such as changes in pH and exposure to certain antibiotics.[4][5] This guide will detail the quantitative biophysical effects of this compound, outline the experimental protocols used to elucidate its function, and provide visual representations of the underlying principles and workflows.

The Liquid-Ordered (Lo) Phase: A Primer

Biological membranes can exist in several distinct physical states, or phases. The two most relevant to this discussion are the liquid-disordered (Ld) phase and the liquid-ordered (Lo) phase.

-